molecular formula C44H62O14 B1159587 Tenacissoside I

Tenacissoside I

Cat. No.: B1159587
M. Wt: 815.0 g/mol
InChI Key: HXIHLBDNTFYMIC-ROIFRVDESA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Tenacissoside I plays a crucial role in biochemical reactions, particularly in its interaction with the epidermal growth factor receptor. By binding to this receptor, this compound inhibits the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound has been found to inhibit glucose uptake in human liver cells, further demonstrating its impact on cellular metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocellular carcinoma cells, this compound has been shown to enhance radiosensitivity and promote apoptosis through the induction of autophagy. This compound downregulates the PI3K/Akt/mTOR signaling pathway, leading to increased expression of autophagy-related genes such as LC3-II, ATG5, and Beclin-1 . These effects highlight the potential of this compound in cancer therapy by modulating cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the epidermal growth factor receptor, inhibiting its activity and blocking downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound influences the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and growth. By downregulating this pathway, this compound promotes autophagy and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at the recommended temperature and has a shelf life of up to two years . Long-term studies have shown that this compound can maintain its anticancer properties over extended periods, with consistent inhibition of cell proliferation and promotion of apoptosis in various cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and enhance radiosensitivity without causing significant toxicity. At higher doses, some adverse effects, such as liver toxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydroxylation reactions. In human liver microsomes, hydroxylation has been identified as the major metabolic pathway for this compound . This metabolic process is essential for the compound’s bioavailability and efficacy, as it influences the levels of active metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the compound’s localization and accumulation in target tissues, where it can exert its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound is directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable this compound to interact with key biomolecules and exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tenacissoside I typically involves extraction from the Marsdenia tenacissima plant. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tenacissoside I undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tenacissoside I has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenacissoside I is unique due to its specific molecular structure and the presence of multiple functional groups that contribute to its diverse biological activities. Compared to other similar compounds, this compound has shown more potent anti-cancer effects and a broader range of therapeutic applications .

Properties

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHLBDNTFYMIC-ROIFRVDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the known pharmacological activity of Tenacissoside I?

A: Research suggests that this compound might act as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. This interaction could potentially inhibit the growth of cancer cell lines that overexpress EGFR [].

Q2: How does this compound compare to other similar compounds in Marsdenia tenacissima in terms of bioavailability?

A: Studies comparing the pharmacokinetics of this compound with Tenacissoside G and Tenacissoside H, two other steroidal glycosides found in Marsdenia tenacissima, have shown that this compound has the lowest bioavailability in rats after oral administration []. Specifically, the bioavailability of this compound was found to be 9.4%, compared to 22.9% for Tenacissoside G and 89.8% for Tenacissoside H [].

Q3: Have any analytical methods been developed to study the pharmacokinetics of this compound?

A: Yes, researchers have developed and validated sensitive and specific analytical methods using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of this compound in rat plasma [, ]. These methods have been successfully applied to pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of this compound in animal models [, ].

Q4: Are there any studies investigating the metabolism of this compound?

A: Yes, research utilizing Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-ESI-Orbitrap MS/MS) has been conducted to explore the metabolic profile of this compound in human liver microsomes []. The study revealed that hydroxylation reactions constitute the major metabolic pathway of this compound in this in vitro system [].

Q5: Besides its potential anti-tumor activity, has this compound been investigated for any other biological activities?

A: A recent study employed metabolomics-based screening to identify potential biofilm-inhibitory compounds from burdock leaf, and this compound was among the identified compounds []. This finding suggests that this compound may possess additional biological activities beyond its potential anti-tumor effects, warranting further investigation.

Q6: What insights do we have into the biosynthesis of this compound?

A: The recent sequencing of the Marsdenia tenacissima genome has opened avenues for understanding the biosynthesis of its bioactive compounds, including this compound []. While specific biosynthetic pathways for this compound haven't been fully elucidated, the genome analysis provides a foundation for future research in this area [].

Q7: Does calcium availability impact the production of this compound in Marsdenia tenacissima?

A: Interestingly, research indicates that calcium supplementation can influence the production of this compound in Marsdenia tenacissima []. This finding suggests a potential link between calcium signaling pathways and the biosynthesis of this compound [].

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